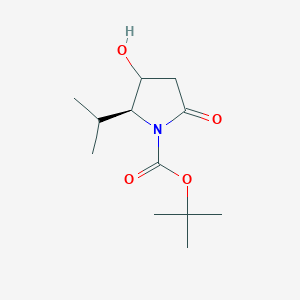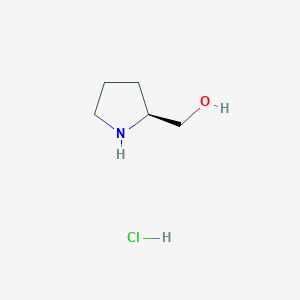
(S)-Pyrrolidin-2-ylmethanol hydrochloride
Vue d'ensemble
Description
“(S)-Pyrrolidin-2-ylmethanol hydrochloride” is a hydrochloride salt of a pyrrolidine derivative. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would typically be determined using techniques such as X-ray crystallography or other advanced analytical methods .Chemical Reactions Analysis
The chemical reactions involving “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would depend on its specific structure and the conditions under which it is used. For example, hydrochlorides of amines can undergo various reactions including acid-base reactions, substitution reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would be determined by its specific structure. These properties could include solubility, stability, melting point, and more .Applications De Recherche Scientifique
Organocatalysis in Asymmetric Epoxidation
(S)-Pyrrolidin-2-ylmethanol hydrochloride shows potential in asymmetric synthesis. For instance, its derivative, bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, enhances the asymmetric epoxidation of α,β-enones, achieving improved reactivity and enantioselectivity (Lattanzi, 2006).
Synthesis of Pyrrolidines
Pyrrolidines, which have significant biological effects and industrial applications, can be synthesized through reactions involving (S)-Pyrrolidin-2-ylmethanol hydrochloride. A study demonstrated the synthesis of pyrrolidines in a [3+2] cycloaddition, offering insights into the polar nature of such reactions (Żmigrodzka et al., 2022).
Spectroscopic Studies and Derivatization
The compound has been utilized in identifying novel hydrochloride salts of cathinones, through spectroscopic studies including GC-MS, IR, NMR, and X-ray diffraction methods. This application demonstrates its relevance in analytical chemistry and forensic science (Nycz et al., 2016).
Construction of High-Spin Mn Aggregate
(S)-Pyrrolidin-2-ylmethanol hydrochloride, or its derivatives, show utility in the construction of high-spin manganese clusters. The synthesis involves merging various ligands into a single framework, demonstrating the compound's versatility in inorganic chemistry and materials science (Bai et al., 2018).
Enantioselective Michael Additions
As an organocatalyst, (S)-Pyrrolidin-2-ylmethanol hydrochloride is effective in enantioselective Michael additions to β-nitrostyrenes. This is exemplified by its derivative, (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, which are excellent recyclable catalysts in such reactions (Yacob et al., 2008).
Photocatalytic Water Reduction
In the field of photocatalysis, derivatives of (S)-Pyrrolidin-2-ylmethanol hydrochloride have been synthesized and evaluated for their photocatalytic water reduction capabilities. The study showcases its relevance in renewable energy research (Bachmann et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXXCGIUQGFYIX-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Pyrrolidin-2-ylmethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)

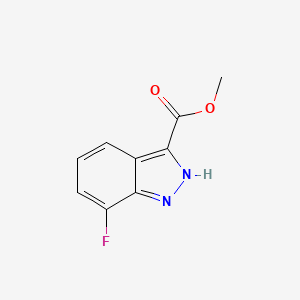
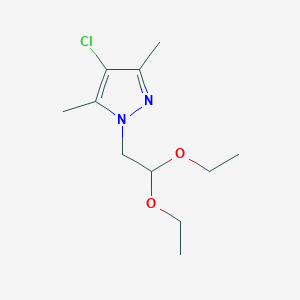
acetic acid](/img/structure/B1393714.png)
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)
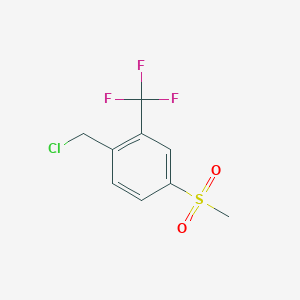
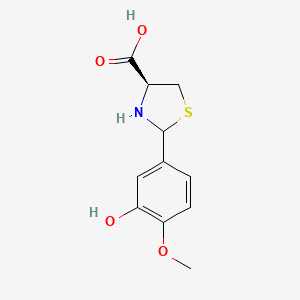
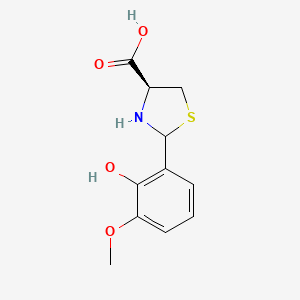
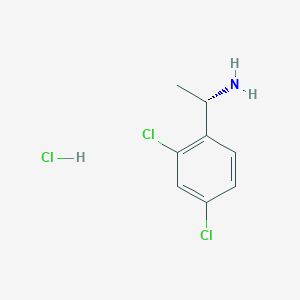
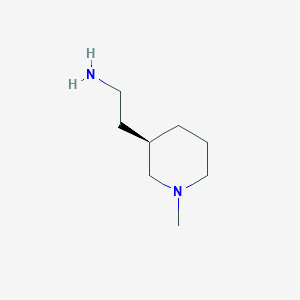
![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)
